molecular formula C20H23ClN2O3 B3435285 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine

1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B3435285
M. Wt: 374.9 g/mol
InChI Key: DFACMRGKOYIMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine, also known as CEP, is a compound that has been extensively studied for its potential therapeutic applications. CEP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine is not fully understood. However, it has been suggested that 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine exerts its biological effects by binding to specific receptors in the body. In cancer research, 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the growth of cancer cells by binding to the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR). In depression and anxiety research, 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to act as a selective serotonin receptor agonist, which can regulate mood and anxiety.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In depression and anxiety research, 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to act as a selective serotonin receptor agonist, which can regulate mood and anxiety. Additionally, 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are also limitations to its use in lab experiments. 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine is a relatively complex compound that requires a multi-step synthesis process. Additionally, 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine. In cancer research, future studies could focus on the development of 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine analogs with improved potency and selectivity. In depression and anxiety research, future studies could focus on the development of 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine analogs with improved pharmacokinetic properties. Additionally, future studies could investigate the potential of 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, depression, and anxiety. In cancer research, 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In depression and anxiety research, 1-(5-chloro-2-methoxybenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to act as a serotonin receptor agonist, which can regulate mood and anxiety.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-3-26-19-7-5-4-6-17(19)22-10-12-23(13-11-22)20(24)16-14-15(21)8-9-18(16)25-2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFACMRGKOYIMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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